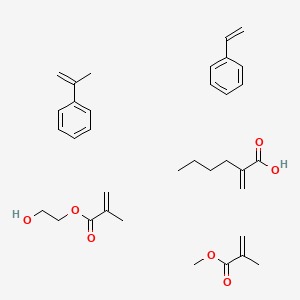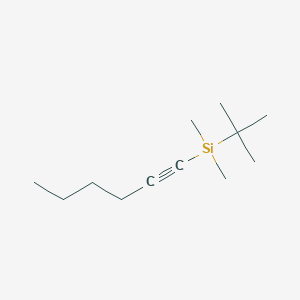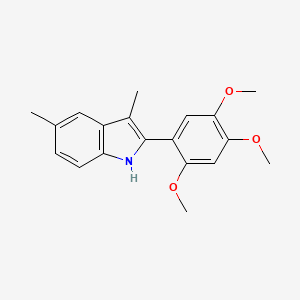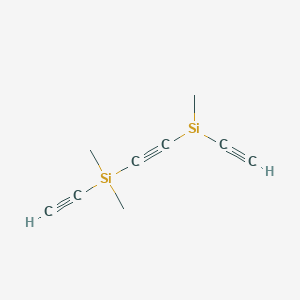![molecular formula C5H12OS2 B14345681 1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane CAS No. 93338-41-1](/img/structure/B14345681.png)
1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane is an organosulfur compound with the molecular formula C6H14O2S. This compound is characterized by the presence of two sulfanyl groups attached to an ethane backbone, with one of the sulfanyl groups further substituted with a methoxymethyl group. It is a colorless liquid that is soluble in organic solvents and has a distinct sulfurous odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane typically involves the reaction of 2-chloroethyl methyl sulfide with sodium methoxide in methanol. The reaction proceeds via nucleophilic substitution, where the methoxide ion displaces the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The methoxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane involves its interaction with various molecular targets. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. Additionally, the compound may interfere with metabolic pathways by inhibiting key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethane
- Methanesulfonyl chloride
- Dimethyl sulfone
Comparison
1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane is unique due to the presence of both methoxymethyl and methylsulfanyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and potential biological activities. For example, methanesulfonyl chloride is primarily used as a reagent in organic synthesis, while dimethyl sulfone is known for its use as a dietary supplement and solvent.
Propriétés
Numéro CAS |
93338-41-1 |
|---|---|
Formule moléculaire |
C5H12OS2 |
Poids moléculaire |
152.3 g/mol |
Nom IUPAC |
1-(methoxymethylsulfanyl)-2-methylsulfanylethane |
InChI |
InChI=1S/C5H12OS2/c1-6-5-8-4-3-7-2/h3-5H2,1-2H3 |
Clé InChI |
KOIAXFZHISRBKO-UHFFFAOYSA-N |
SMILES canonique |
COCSCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


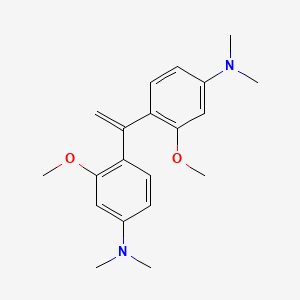
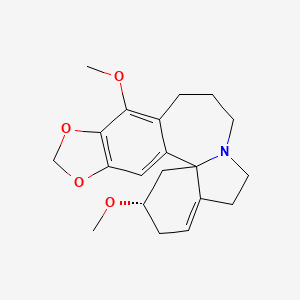

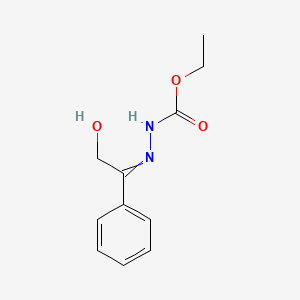
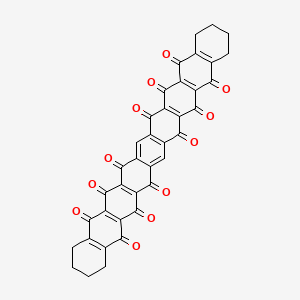
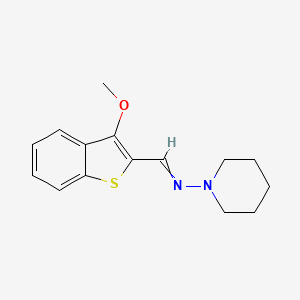
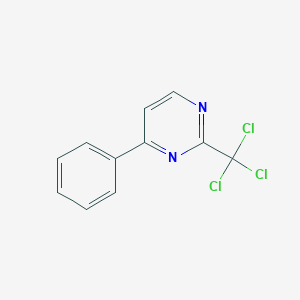
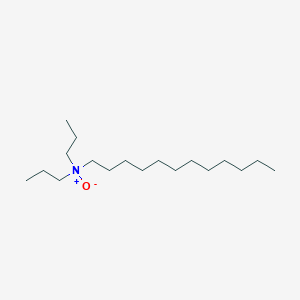
silane](/img/structure/B14345642.png)
